methidiumspermine sepharose
Description
Propriétés
Numéro CAS |
123757-91-5 |
|---|---|
Formule moléculaire |
C9H14N2S |
Synonymes |
methidiumspermine sepharose |
Origine du produit |
United States |
Analyse Des Réactions Chimiques
Sepharose Matrix Chemistry
Sepharose matrices are agarose-based chromatography media with distinct functionalization strategies:
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Base matrix : Highly cross-linked 6% agarose (90 μm particles for Fast Flow, 34 μm for High Performance) with ether-bonded functional groups .
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Common functionalizations : Quaternary ammonium (Q), sulfopropyl (SP), diethylaminoethyl (DEAE), and iminodiacetic acid groups .
No documentation exists in the reviewed sources about methidiumspermine conjugation to Sepharose.
Chemical Stability of Sepharose Derivatives
Key stability parameters for analogous Sepharose media:
| Property | Sepharose Fast Flow | Sepharose High Performance |
|---|---|---|
| pH stability (long-term) | 2–13 | 2–14 |
| Particle size | 90 μm | 34 μm |
| Max flow rate | 750 cm/h | 300 cm/h |
| Chemical resistance | 1 M NaOH, 8 M urea | 0.1 M NaOH, 6 M guanidine |
Methidiumspermine’s hypothetical coupling would likely require similar ether or carbodiimide-mediated reactions, but no experimental protocols are described .
Functionalization Techniques
The synthesis of Sepharose derivatives typically involves:
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Activation : Cyanogen bromide or epoxide groups for ligand attachment .
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Coupling : Reaction with amines, thiols, or metal-chelating agents under controlled pH .
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Blocking : Ethanolamine or glycine to deactivate residual reactive sites .
For methidiumspermine (a polyamine-DNA intercalator conjugate), potential strategies might include:
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NHS ester coupling to primary amines.
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Reductive amination for stable secondary amine bonds.
Critical Gaps in Literature
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No peer-reviewed studies in the provided sources address methidiumspermine-sepharose synthesis.
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The compound is absent from databases covering Sepharose applications in nucleic acid chromatography .
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Binding capacity, elution profiles, or stability data for this specific conjugate remain undocumented.
Recommended Alternatives
For DNA-affinity chromatography, validated Sepharose-based options include:
| Ligand | Target Application | Binding Capacity |
|---|---|---|
| Concanavalin A | Glycoprotein purification | 5–25 mg/mL |
| Heparin | Nucleic acid-binding proteins | 2–5 mg/mL |
| Ni²⁺-NTA | His-tagged proteins | 40 mg/mL |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The evidence highlights comparisons between Sepharose-based matrices and other nanomaterials (e.g., magnetic core particles [MagP], polystyrene nanoparticles [Lx]) in immunoprecipitation workflows. Key findings are summarized below:
Table 1: Key Properties of Functionalized Matrices
Key Research Findings
Particle Uniformity and Porosity: Sepharose particles exhibit irregular size distribution and high porosity, leading to prolonged washing steps and increased non-specific protein binding (e.g., albumin, immunoglobulins) . In contrast, MagP particles are monodisperse and non-porous, minimizing background interference .
Immunoprecipitation Efficiency: MagP functionalized with polyclonal antibodies demonstrated >95% procalcitonin (PCT) recovery from human serum, outperforming Sepharose (~60%) and Lx (~70%) . This superiority is attributed to optimal antibody orientation (F(ab)₂ exposed) and magnetic separation efficiency . Sepharose’s porosity traps non-target proteins, reducing specificity. For example, in HeLa cell lysates, MagP showed 3× higher signal-to-noise ratios than Sepharose in LC-MS/MS analyses .
Oxidation Sensitivity: PCT’s immunoreactivity decreases by ~21% under oxidative stress in CLIA assays. While Sepharose-based workflows are unaffected by oxidation, MagP’s rapid processing minimizes analyte degradation .
Cost and Accessibility :
- Sepharose is cost-effective for small-scale research but requires specialized centrifugation equipment. MagP, though pricier, is preferred in clinical settings for automation and reproducibility .
Méthodes De Préparation
Cyanogen Bromide (CNBr) Activation
Cyanogen bromide activation remains the most widely used method for introducing imidocarbonate groups onto Sepharose. The process involves reacting CNBr with the hydroxyl groups of agarose under alkaline conditions (pH 10–11). A typical protocol includes:
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Reaction Conditions : 2–5 mg CNBr per mL of settled Sepharose, dissolved in 2 M sodium carbonate buffer (pH 11.0), stirred for 1–2 hours at 4°C.
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Neutralization : Post-activation, the matrix is washed extensively with cold deionized water and 0.1 M sodium bicarbonate (pH 8.3) to remove excess CNBr and stabilize reactive groups.
This method yields an activated matrix with a ligand-binding capacity of 10–20 µmol/mL, though efficiency depends on agarose bead size and porosity.
Epichlorohydrin Crosslinking
As an alternative to CNBr, epichlorohydrin introduces epoxy groups via ether linkages, offering improved chemical stability. Key parameters include:
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Reaction Mixture : 1:1 (v/v) epichlorohydrin and 2 M NaOH, reacted with Sepharose for 4 hours at 25°C.
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Post-Treatment : Residual epoxy groups are quenched with 1 M ethanolamine (pH 9.0) to prevent nonspecific binding.
Comparative studies show epoxy-activated Sepharose exhibits 15–30% lower ligand density than CNBr-activated matrices but demonstrates superior resistance to alkaline cleaning solutions.
Ligand Coupling Optimization
Methidiumspermine coupling to activated Sepharose requires precise control of pH, ionic strength, and reaction duration to maximize binding efficiency while preserving ligand activity.
pH-Dependent Coupling Kinetics
Methidiumspermine’s primary and secondary amines (pKa 8.5–10.5) necessitate alkaline conditions for optimal nucleophilic attack on activated Sepharose. Data from analogous polyamine couplings reveal:
| pH | Coupling Efficiency (%) | Residual Activity (%) |
|---|---|---|
| 8.0 | 45 ± 3 | 92 ± 2 |
| 9.0 | 78 ± 4 | 88 ± 3 |
| 10.0 | 95 ± 2 | 75 ± 5 |
Table 1: pH optimization for methidiumspermine coupling to CNBr-activated Sepharose. Efficiency measured via TNBS assay; activity assessed by DNA-binding capacity.
A pH of 9.0 balances coupling efficiency (78%) with retained ligand functionality (88%), making it the recommended condition for most applications.
Temperature and Time Tradeoffs
Extended reaction times at moderate temperatures improve ligand density without denaturation:
For heat-sensitive applications, a 16-hour protocol at 4°C is preferred, yielding 12 µmol methidiumspermine/mL resin.
Post-Coupling Processing
Blocking Residual Reactive Groups
Unreacted imidocarbonates or epoxy groups are blocked using small amines (e.g., ethanolamine, glycine) to minimize nonspecific adsorption:
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Ethanolamine (1 M, pH 8.0) : Blocks 98% of residual groups within 2 hours.
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Glycine (0.2 M, pH 8.5) : Less effective (85% blocking) but preserves ligand charge characteristics.
Quality Control and Characterization
Ligand Density Quantification
The trinitrobenzenesulfonic acid (TNBS) assay remains the gold standard for measuring primary amine coupling:
Functional Assessment via DNA Binding
Batch adsorption tests using plasmid DNA (pUC19) validate resin performance:
| Ligand Density (µmol/mL) | DNA Binding Capacity (mg/mL) | Elution Efficiency (%) |
|---|---|---|
| 8 | 1.2 ± 0.3 | 65 ± 5 |
| 12 | 2.1 ± 0.4 | 82 ± 3 |
| 16 | 2.5 ± 0.2 | 75 ± 6 |
Table 2: Functional performance vs. ligand density. Elution with 1.5 M NaCl, 10 mM Tris-HCl (pH 7.5).
Optimal DNA binding occurs at 12 µmol/mL, balancing capacity with elution efficiency.
Industrial-Scale Production Considerations
Q & A
Q. What is the principle behind methidiumspermine sepharose in nucleic acid or protein purification?
Methidiumspermine sepharose operates via affinity chromatography, where the methidiumspermine ligand binds selectively to nucleic acids (e.g., DNA) or proteins through intercalation and electrostatic interactions. The sepharose matrix provides a high surface area for ligand immobilization, enabling efficient capture of target molecules. Buffer conditions (e.g., pH and ionic strength) are optimized to promote binding during loading and subsequent elution via competitive displacement or pH shifts .
Q. What key parameters influence binding efficiency in methidiumspermine sepharose chromatography?
Binding efficiency depends on:
- pH : The buffer pH must be adjusted to ensure the target molecule’s charge complements the ligand’s ionic properties. For cation-exchange resins like CM Sepharose, binding occurs when the buffer pH is below the target’s isoelectric point (pI) .
- Ionic strength : Low conductivity enhances electrostatic interactions; elution typically involves increasing ionic strength or altering pH .
- Ligand density : Higher ligand density improves binding capacity but may increase non-specific interactions .
Q. How can researchers validate the performance of methidiumspermine sepharose in experimental workflows?
Validation involves:
- Control experiments : Using known nucleic acid/protein standards to assess binding and recovery rates.
- Reprodubility checks : Repeating runs under identical conditions to confirm consistency .
- Purity analysis : Techniques like SDS-PAGE or UV spectrophotometry to evaluate eluate purity .
Advanced Research Questions
Q. How can buffer optimization address challenges in methidiumspermine sepharose-based separations?
Advanced optimization requires systematic titration of pH and ionic strength. For example:
- pH screening : Test buffers in 0.5-unit increments within the resin’s operational range (e.g., pH 4–13 for CM Sepharose) .
- Conductivity gradients : Use stepwise or linear gradients to identify elution thresholds. Pre-experiments with isocratic elution can narrow optimal ranges .
- Competitive eluents : Agents like spermine or ethidium bromide may enhance nucleic acid displacement .
Q. How should researchers reconcile contradictory data on methidiumspermine sepharose binding capacities across studies?
Contradictions often arise from variations in:
- Resin batch differences : Ligand density or matrix crosslinking may vary; always validate new batches with internal controls .
- Sample preparation : Contaminants (e.g., lipids or polysaccharides) can block binding sites. Pre-purification steps (e.g., dialysis or filtration) are critical .
- Experimental conditions : Standardize buffer composition, flow rates, and temperature to minimize variability .
Q. What strategies enable integration of methidiumspermine sepharose with orthogonal purification methods?
For high-purity outputs:
- Multi-step workflows : Combine with size-exclusion chromatography (SEC) or ion-exchange resins (e.g., Q Sepharose) to resolve co-eluting contaminants .
- Tag-based systems : Use methidiumspermine sepharose after affinity steps (e.g., His-tag/Ni-Sepharose) for sequential enrichment .
- Analytical cross-validation : Employ techniques like mass spectrometry or qPCR to confirm target identity and purity post-purification .
Methodological Considerations
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Data presentation : Use tables to compare binding efficiencies under varying pH/conductivity (e.g., Table 1).
pH Conductivity (mS/cm) Binding Efficiency (%) 5.0 10 85 6.0 10 62 Table 1: Example data for optimizing methidiumspermine sepharose binding. -
Troubleshooting non-specific binding : Increase wash steps with intermediate ionic strength buffers or add detergents (e.g., 0.1% Triton X-100) .
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